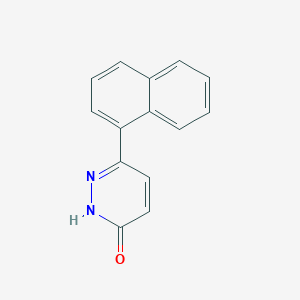

6-(1-Naphthyl)pyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-9-8-13(15-16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAGUJCIYINNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286667 | |

| Record name | 6-(1-Naphthalenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-30-6 | |

| Record name | 6-(1-Naphthalenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Naphthalenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 1 Naphthyl Pyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Assignment and Analysis of Naphthyl and Pyridazinone Protons

The protons of the pyridazinone ring, typically a doublet for H-4 and a doublet for H-5, are expected to appear in the aromatic region, influenced by the electronic nature of the heterocyclic system. The N-H proton of the pyridazinone ring would likely present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

The seven protons of the 1-naphthyl group will resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the aromatic ring currents. The exact chemical shifts and coupling patterns (doublets, triplets, and multiplets) will be dictated by their position on the naphthyl ring and their coupling interactions with neighboring protons. For instance, the proton at the 8-position of the naphthyl ring is often deshielded due to the peri-interaction and would be expected at a lower field.

Expected ¹H NMR Chemical Shift Ranges for 6-(1-Naphthyl)pyridazin-3(2H)-one:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridazinone H-4 | ~7.0 - 7.5 | d |

| Pyridazinone H-5 | ~7.5 - 8.0 | d |

| Pyridazinone N-H | Variable (broad) | s |

| Naphthyl Protons | ~7.2 - 8.5 | m |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 14 carbon atoms, although some signals from the naphthyl group might overlap.

The carbonyl carbon (C=O) of the pyridazinone ring is characteristically found at a very downfield chemical shift, typically in the range of 160-170 ppm. rsc.orgresearchgate.net The other carbons of the pyridazinone ring (C-4, C-5, and C-6) will appear in the aromatic region, with their precise shifts influenced by the nitrogen atoms and the naphthyl substituent. The ten carbons of the naphthyl ring will also resonate in the aromatic region, generally between 120 and 140 ppm. The quaternary carbons, including the one attached to the pyridazinone ring, will have distinct chemical shifts.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Pyridazinone) | ~160 - 170 |

| C-4 (Pyridazinone) | ~125 - 135 |

| C-5 (Pyridazinone) | ~130 - 140 |

| C-6 (Pyridazinone) | ~140 - 150 |

| Naphthyl Carbons | ~120 - 145 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the pyridazinone and naphthyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly crucial for identifying the connectivity between the naphthyl and pyridazinone moieties and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Band Assignment for Key Functional Groups (e.g., C=O, N-H, Ar-H)

The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.netresearchgate.netekb.egspectrabase.commdpi.com

C=O Stretch: A strong absorption band corresponding to the carbonyl group (C=O) of the pyridazinone ring is anticipated in the region of 1650-1700 cm⁻¹. The exact position will depend on the electronic environment and potential hydrogen bonding.

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is expected for the N-H stretching vibration of the pyridazinone lactam. The broadness is a result of hydrogen bonding.

Ar-H Stretch: The stretching vibrations of the C-H bonds in the aromatic naphthyl and pyridazinone rings will appear as a group of weaker bands above 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the aromatic rings can provide information about the substitution pattern and typically appear in the 650-900 cm⁻¹ region.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| Ar-H Stretch | > 3000 | Weak to Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| C=C/C=N Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. nih.govyoutube.comresearchgate.netnih.gov

For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the characteristic cleavage of the pyridazinone and naphthyl rings.

Potential fragmentation pathways could include:

Loss of small neutral molecules such as CO, N₂, or HCN from the pyridazinone ring.

Cleavage of the bond between the naphthyl group and the pyridazinone ring, leading to fragments corresponding to the naphthyl cation and the pyridazinone radical cation, or vice versa.

Fragmentation of the naphthyl ring itself.

The exact fragmentation will depend on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

Beyond determining the elemental composition, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to analyze fragmentation patterns. The way a molecule breaks apart upon ionization provides a "fingerprint" that helps in confirming its structure. nih.govlibretexts.orgmiamioh.edu

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Functional Group | Characteristic Fragmentation |

| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH2)nCH3). libretexts.org |

| Alcohols | Small or non-existent molecular ion peak; cleavage of the C-C bond next to the oxygen. libretexts.org |

| Aldehydes | Loss of hydrogen (M-1) or CHO (M-29). libretexts.orgmiamioh.edu |

| Ketones | Strong molecular ion peak; α-cleavage is the primary mode. miamioh.edu |

| Carboxylic Acids | Prominent peaks from the loss of OH (M-17) and COOH (M-45). libretexts.org |

| Amines | Odd molecular ion peak; dominant α-cleavage. libretexts.org |

| Aromatics | Strong molecular ion peaks due to their stable structure. libretexts.org |

This table summarizes general fragmentation patterns observed for different functional groups, which can be applied to interpret the mass spectra of complex molecules like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Analysis of Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorption (λmax) and molar absorptivity (ε). For pyridazinone derivatives, the electronic spectra are typically calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov For example, a study on 6-hydroxy-3(2H)-pyridazinone predicted the most intense absorption band to be at 312.4 nm, corresponding to a π→π* transition. nih.gov The position and intensity of these absorption bands are sensitive to the molecular structure and the presence of different functional groups. researchgate.net

Solvatochromic Studies and Microscopic Solvent Polarity Parameters

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. nih.gov This phenomenon is dependent on the solvent's polarity and its ability to interact with the solute molecule through various intermolecular forces. nih.govrsc.org Studying the solvatochromic behavior of a compound like this compound can provide insights into the changes in its electronic distribution upon excitation.

A positive solvatochromic shift (bathochromic or red shift) indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. mdpi.com Conversely, a negative solvatochromic shift (hypsochromic or blue shift) suggests that the ground state is more polar. mdpi.com In a study on 6-hydroxy-3(2H)-pyridazinone, a hypsochromic shift was observed in polar solvents, indicating that the ground state is more stabilized. nih.gov The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing a quantitative measure of the change in dipole moment upon excitation. mdpi.com

Table 3: Solvatochromism of a Hypothetical Pyridazinone Derivative

| Solvent | Polarity Index | λmax (nm) |

| n-Hexane | 0.1 | 320 |

| Dichloromethane | 3.1 | 325 |

| Methanol | 5.1 | 328 |

| Dimethylformamide (DMF) | 6.4 | 330 |

This hypothetical data illustrates a positive solvatochromic effect, where the absorption maximum shifts to longer wavelengths as the solvent polarity increases. A similar trend was observed for some azo dyes. goums.ac.ir

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. utexas.edulibretexts.org

Single-Crystal XRD for Absolute Molecular Structure and Conformation

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a molecule. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This technique would allow for the unambiguous determination of the absolute molecular structure and conformation of this compound, including the planarity of the pyridazinone ring and the orientation of the naphthyl group relative to the pyridazinone core. nih.govresearchgate.net For example, a study on 6-phenylpyridazin-3(2H)-one utilized powder X-ray diffractometry to confirm that the compound did not undergo polymorphic transformations after equilibration in various solvents. nih.govresearchgate.net

Table 4: Illustrative Crystallographic Data for a Pyridazinone Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5795 (2) |

| b (Å) | 15.1441 (4) |

| c (Å) | 20.1757 (5) |

| α (°) | 90 |

| β (°) | 85.757 (2) |

| γ (°) | 90 |

| Volume (ų) | 2574.10 (11) |

This table presents hypothetical single-crystal XRD data for a pyridazinone derivative, outlining the unit cell parameters. Similar data has been reported for other heterocyclic compounds. rsc.org

Analysis of Intermolecular Interactions in Crystal Lattice (e.g., Hirshfeld Surface Analysis)

The elucidation of the supramolecular architecture of this compound and its derivatives is crucial for understanding their solid-state properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that govern the crystal packing. rsc.orgdiva-portal.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. diva-portal.org By mapping properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

The analysis of pyridazinone derivatives frequently reveals a complex network of non-covalent interactions that dictate their crystal assembly. nih.govnih.gov These interactions, including hydrogen bonds and van der Waals forces, are key to the stability and structural organization of the crystals. diva-portal.org

A typical Hirshfeld surface analysis involves mapping the normalized contact distance (dnorm). This property highlights regions of significant intermolecular contacts. The dnorm surface is colored to represent different types of contacts: red for shorter contacts (strong interactions), white for contacts around the van der Waals radii, and blue for longer contacts (weaker interactions). diva-portal.org For instance, in the crystal structure of a related pyridazinone derivative, 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one, pale-red spots on the dnorm surface indicate the presence of short N—H⋯O and C—H⋯O interactions. nih.gov

Table 1: Contribution of Intermolecular Contacts in Pyridazinone Derivatives

| Interaction Type | Contribution in 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one nih.gov | Contribution in 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one nih.gov |

| H⋯H | 36.5% | 37.9% |

| H⋯O/O⋯H | 18.6% | 6.5% |

| H⋯C/C⋯H | 15.4% | 18.7% |

| H⋯Cl/Cl⋯H | 11.2% | 16.4% |

| C⋯C | 7.6% | - |

| Cl⋯C/C⋯Cl | - | 6.7% |

| N⋯H/H⋯N | - | 4.8% |

| C⋯O/O⋯C | - | 3.3% |

| C⋯N/N⋯C | - | 2.5% |

The data in Table 1, derived from studies on similar pyridazinone structures, illustrates the diversity and relative importance of different intermolecular forces. In one derivative, H⋯O/O⋯H contacts, which include C—H⋯O and N—H⋯O hydrogen bonds, make a substantial contribution of 18.6%. nih.gov In another, the presence of chlorine atoms introduces significant Cl⋯H/H⋯Cl and Cl⋯C/C⋯Cl contacts. nih.gov

Furthermore, the shape-index and curvedness maps provide insights into other types of interactions, such as π–π stacking. diva-portal.orgnih.gov The absence of distinct red and blue triangles in the shape-index map, along with a lack of large green flat regions in the curvedness map, can confirm the weakness or absence of significant π–π and C—H⋯π stacking interactions in some derivatives. nih.gov Conversely, their presence would indicate prominent stacking interactions. diva-portal.org

Computational and Theoretical Chemistry Studies on 6 1 Naphthyl Pyridazin 3 2h One and Analogues

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for studying pyridazinone systems. It offers a balance between accuracy and computational cost, making it ideal for analyzing the electronic structure and properties of these moderately sized molecules. DFT methods, particularly using functionals like B3LYP, are frequently employed to investigate various molecular attributes.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. DFT calculations are used to optimize the molecular geometry, finding the lowest energy arrangement of atoms. For pyridazinone derivatives, these calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

In studies of various pyridazinone analogues, the pyridazinone ring is often found to be nearly planar. However, the orientation of substituent groups, such as the naphthyl group in 6-(1-Naphthyl)pyridazin-3(2H)-one, is crucial. For example, in a study of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, the phenyl ring was found to be twisted relative to the pyridazinone skeleton. Conformational analysis, often performed by scanning the potential energy surface through the rotation of specific bonds, helps identify the most stable conformer, which is essential for accurate predictions of other properties.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

In various pyridazinone derivatives, the HOMO is typically distributed over the pyridazinone ring and parts of the aromatic substituents, while the LUMO is also located on the heterocyclic ring, often with significant anti-bonding character. For instance, in a series of novel pyridazinone derivatives, DFT calculations showed that the HOMO and LUMO were mainly localized on the pyridazinone core, indicating its central role in electronic transitions. The energy gap for these compounds influences their potential as electronic materials or bioactive agents. Altering substituents on the pyridazinone ring can modulate the HOMO-LUMO gap; studies on some hydrazono-pyridazinones showed that changing functional groups slightly altered the energy gap.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyridazinone Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -8.913 | -4.436 | 4.477 | |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -8.491 | -4.735 | 3.756 | |

| Benomyl (a related heterocyclic compound) | -7.505 | -2.466 | 5.039 |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots color-codes regions of different electrostatic potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are neutral.

For pyridazinone derivatives, MEP analyses consistently show the most negative potential (red) localized around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions and hydrogen bonding. Conversely, the hydrogen atom attached to the ring nitrogen often appears as a region of positive potential (blue), making it a potential site for nucleophilic interaction. These maps provide crucial insights for understanding intermolecular interactions, such as how a pyridazinone-based drug might bind to a protein receptor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Ionization Energy (I) ≈ -E(HOMO): The energy required to remove an electron.

Electron Affinity (A) ≈ -E(LUMO): The energy released when an electron is added.

Electronic Chemical Potential (μ) = (E(HOMO) + E(LUMO)) / 2: The escaping tendency of electrons.

Global Hardness (η) = (E(LUMO) - E(HOMO)) / 2: Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (S) = 1 / (2η): The reciprocal of hardness; soft molecules are more reactive.

Global Electrophilicity Index (ω) = μ² / (2η): Measures the propensity of a species to accept electrons.

These parameters are widely used to compare the reactivity of different pyridazinone analogues. For instance, in a comparative study of a pyridazinone and its thione analogue, the thione was found to have lower hardness and higher electrophilicity, suggesting greater reactivity, which correlated with its observed properties as a corrosion inhibitor.

Table 2: Calculated Thermochemical Parameters for Selected Pyridazinone Analogues

| Parameter | 5-phenyl-6-ethylpridazine-3-one (PEPO) | 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | Source |

| Ionization Energy (I) (eV) | 8.913 | 8.491 | |

| Electron Affinity (A) (eV) | 4.436 | 4.735 | |

| Global Hardness (η) (eV) | 2.2385 | 1.878 | |

| Electronic Chemical Potential (μ) (eV) | -6.6745 | -6.613 | |

| Global Electrophilicity Index (ω) (eV) | 9.948 | 11.644 | |

| Softness (S) (eV⁻¹) | 0.223 | 0.266 |

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling techniques such as molecular docking are used to explore the dynamic behavior of pyridazinone derivatives, particularly their interactions with biological macromolecules. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action.

Several studies have used molecular docking to investigate the potential of pyridazinone analogues as therapeutic agents. For example, novel pyridazinone derivatives were docked into the active sites of various bacterial proteins to rationalize their observed antibacterial activity. Similarly, other analogues have been studied for their potential as MAO-B inhibitors or anticancer agents, with docking simulations revealing key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues in the target enzymes. These simulations are crucial for structure-based drug design, helping to refine and develop more potent and selective pyridazinone-based compounds.

Prediction of Binding Affinity with Specific Protein Targets (excluding pharmacological outcomes)

Molecular docking and other computational screening methods are pivotal in predicting the binding affinity and interaction patterns of pyridazinone derivatives with various protein targets. These studies elucidate the specific molecular forces and amino acid residues that govern the formation of a stable ligand-protein complex.

Inverse virtual screening (iVS) methodologies have been employed to explore potential protein targets for libraries of pyridazinone-based compounds. nih.gov This approach involves screening a single ligand against a wide array of protein structures to identify potential binding partners. For one library of pyridazinone analogues, a two-step computational analysis involving pharmacophore-based screening followed by molecular docking and molecular dynamics simulations identified aspartate aminotransferase as a favorable target. nih.gov

Docking studies on a series of sixteen pyridazinone derivatives with monoamine oxidase B (MAO-B) revealed key interactions within the enzyme's binding site. The investigations showed that binding was facilitated by associations with crucial and selective amino acid residues, such as E84 and Y326. nih.gov Similarly, docking simulations of novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone into the active sites of cyclooxygenase (COX) enzymes highlighted the importance of hydrogen bonding. For instance, one compound was stabilized by four hydrogen bonds involving residues Tyr355, Arg120, and Met522 within the COX-2 binding cavity. nih.gov Another derivative formed two hydrogen bonds with Arg429 in the 15-lipoxygenase (15-LOX) active site. nih.gov

These computational predictions of binding modes and affinities are crucial for understanding the molecular recognition process, independent of the ultimate biological or pharmacological outcome. They provide a structural basis for why a particular compound might associate with a specific protein.

Table 1: Predicted Protein-Ligand Interactions for Pyridazinone Analogues

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Pyridazinone Analogues | Aspartate Aminotransferase | Not specified | Favorable Binding |

| Pyridazinone Derivatives | Monoamine Oxidase B (MAO-B) | E84, Y326 | Not specified |

| Pyrrolo[3,4-d]pyridazinone Derivatives | Cyclooxygenase-2 (COX-2) | Tyr355, Arg120, Met522 | Hydrogen Bonding |

| Pyrrolo[3,4-d]pyridazinone Derivatives | 15-Lipoxygenase (15-LOX) | Arg429 | Hydrogen Bonding |

Conformational Landscape and Flexibility Analysis

The three-dimensional shape and flexibility of a molecule are critical determinants of its chemical behavior and interaction capabilities. Computational methods are used to explore the conformational landscape of pyridazinone derivatives, identifying stable low-energy structures and the potential for isomerization.

For N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, spectroscopic studies in solution confirmed the presence of different conformers. nih.gov These compounds can exist as E/Z configurational isomers, with the E isomer being predominant in polar solvents like DMSO-d6 due to competitive hydrogen bonding from the solvent. nih.gov Within the E isomer, the simultaneous presence of cis and trans conformers arising from rotation around the amide bond was also confirmed. nih.gov

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are also employed to study tautomerism, a phenomenon where a molecule exists in readily interconvertible structural forms. For related heterocyclic systems like pyran-2-ones, DFT calculations have been used to determine the relative stability of different tautomers in various solvents. scifiniti.com These studies can predict which tautomeric form is dominant and assess the planarity of the ring systems. scifiniti.com Such analyses are fundamental to understanding the structural dynamics of the this compound scaffold.

Table 2: Conformational States Studied in Pyridazinone-Related Scaffolds

| Phenomenon | Description | Method of Study |

|---|---|---|

| Isomerization | Existence of distinct E/Z configurational isomers around a double bond. | 1H NMR Spectroscopy |

| Conformation | Presence of cis/trans conformers due to restricted rotation around a single bond. | 1H NMR Spectroscopy |

| Tautomerism | Interconversion of structural isomers (e.g., enol vs. keto forms). | Density Functional Theory (DFT) |

| Flexibility | Analysis of molecular motion and ring planarity. | Density Functional Theory (DFT) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their reactivity or stability. nih.gov By developing mathematical equations based on molecular descriptors, QSRR allows for the prediction of these properties for new, untested molecules, thereby streamlining the process of designing novel derivatives with desired chemical characteristics. nih.gov

Development of Descriptors for Chemical Reactivity and Stability

A cornerstone of QSRR is the use of molecular descriptors, which are numerical values derived from the chemical structure that quantify specific physicochemical properties. For assessing chemical reactivity and stability, descriptors derived from conceptual Density Functional Theory (DFT) are particularly powerful. nih.gov

Table 3: Key Chemical Reactivity Descriptors from DFT

| Descriptor | Symbol/Concept | Predicted Property |

|---|---|---|

| Global Hardness | η | A measure of resistance to change in electron distribution; higher hardness implies greater stability. |

| Electronegativity | χ | The power of an atom or molecule to attract electrons to itself. |

| Electrodonating Power | ω- | The capacity of a molecule to donate electrons. |

| Electroaccepting Power | ω+ | The capacity of a molecule to accept electrons. |

| Electrophilicity Index | ω | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

| Dual Descriptor | Δf_k | Identifies specific atomic sites within a molecule prone to electrophilic or nucleophilic attack. |

Predictive Models for Novel Naphthyl Pyridazinone Derivatives

By combining the structural descriptors described above with statistical methods, such as multiple linear regression (MLR), predictive QSRR models can be constructed. nih.gov These models take the form of an equation where a specific property (like chemical reactivity) is the dependent variable, and the calculated descriptors are the independent variables.

For pyridazinone analogues, such models can be developed to predict the stability or reactivity of newly designed derivatives containing the naphthyl moiety. researchgate.net The goal is to create a reliable in silico tool that allows researchers to screen virtual compounds before committing to their chemical synthesis. nih.gov By inputting the structure of a hypothetical naphthyl pyridazinone derivative, the model could predict its inherent stability or its propensity to react in certain ways. This predictive capability is invaluable for rationally designing new compounds with optimized chemical properties, guiding synthetic efforts toward molecules with a higher probability of possessing the desired characteristics.

Chemical Reactivity and Derivatization Strategies for 6 1 Naphthyl Pyridazin 3 2h One

Electrophilic Aromatic Substitution on the Naphthyl Moiety

The naphthyl group of 6-(1-naphthyl)pyridazin-3(2H)-one is susceptible to electrophilic aromatic substitution, a class of reactions common to many aromatic compounds. masterorganicchemistry.com However, the attached pyridazinone ring, being electron-deficient, exerts a deactivating effect on the naphthyl system. youtube.comresearchgate.net Naphthalene (B1677914) itself is generally more reactive than benzene (B151609) in such substitutions. libretexts.org

Substitution on the naphthalene ring typically favors the alpha-position (C1) due to the greater stability of the resulting carbocation intermediate. libretexts.org In the case of this compound, the C1 position is already occupied. The most likely positions for electrophilic attack would be other activated positions on the naphthyl ring, influenced by both steric hindrance and the electronic effects of the pyridazinone substituent. While specific studies on this exact molecule are limited, the general principles of electrophilic substitution on substituted naphthalenes would apply, suggesting that positions such as C4, C5, and C8 could be potential sites for functionalization, depending on the reaction conditions and the nature of the electrophile. libretexts.org

Reactions at the Pyridazinone Ring System

The pyridazinone core offers multiple sites for chemical modification, including the nitrogen atoms, the carbon atoms of the ring, and the carbonyl group.

N-Alkylation and N-Acylation Reactions (e.g., at N2)

The nitrogen atom at the N2 position of the pyridazinone ring can be readily functionalized through alkylation or acylation reactions. These reactions typically proceed by treating the parent pyridazinone with an appropriate alkyl or acyl halide in the presence of a base. For instance, N-alkylation can be achieved by reacting the pyridazinone with an alkyl halide, such as ethyl bromoacetate (B1195939), in a suitable solvent like acetone (B3395972) with potassium carbonate as the base. nih.gov This reaction introduces an ester functional group, which can then be further modified, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.gov This acetohydrazide derivative can then be reacted with various benzaldehydes to form Schiff bases, demonstrating a pathway to a diverse library of compounds. nih.gov

Table 1: Examples of N-Alkylation and Subsequent Reactions

| Starting Material | Reagent(s) | Product | Reference |

| 6-Aryl-3(2H)-pyridazinone | 1. Ethyl bromoacetate, K₂CO₃, Acetone2. Hydrazine hydrate, Ethanol (B145695) | 6-Aryl-3(2H)-pyridazinone-2-yl-acetohydrazide | nih.gov |

| 6-Aryl-3(2H)-pyridazinone-2-yl-acetohydrazide | Substituted benzaldehyde, Ethanol | N'-(substituted-benzylidene)-2-(6-aryl-3-oxopyridazin-2(6H)-yl)acetohydrazide | nih.gov |

Substitution and Functionalization at C4 and C5 Positions

The C4 and C5 positions of the pyridazinone ring are generally less reactive towards classical electrophilic substitution due to the ring's electron-deficient nature. However, functionalization can be achieved through various modern synthetic methods. One approach involves directed metallation. For example, the C4 position can be functionalized via a lactam-directed ortho C4-H zincation using reagents like TMPZnCl·LiCl, followed by a Negishi cross-coupling reaction with iodo(hetero)arenes. nih.gov

Another strategy is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comwikipedia.org While pyridazinones are electron-deficient, the reaction can sometimes be applied to introduce a formyl group, which is a versatile handle for further transformations. nih.govchemistrysteps.com Additionally, nucleophilic substitution of hydrogen (SNH) has been reported for pyridazinones. For instance, reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to 4,5-disubstituted products. nih.gov This indicates that under certain conditions, direct functionalization at these positions is feasible. nih.govnih.gov

Reactivity of the Carbonyl Group and Tautomeric Equilibria

The pyridazinone ring exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. uni-muenchen.denih.govnih.govresearchgate.netresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. uni-muenchen.denih.gov The lactam form is generally predominant for pyridazin-3(2H)-ones. researchgate.net

Lactam-Lactim Tautomerism

A simplified representation of lactam-lactim tautomerism in the pyridazinone ring.

The carbonyl group itself is a key reactive center. pressbooks.publibretexts.orgmsu.edulibretexts.orgweebly.com It can undergo nucleophilic attack, although it is less electrophilic than a simple ketone due to the adjacent nitrogen atom. This reactivity allows for transformations such as conversion to the corresponding thione by reaction with Lawesson's reagent or phosphorus pentasulfide, or conversion to a chloro-pyridazine by reaction with phosphorus oxychloride. These transformations are pivotal as they activate the ring for further nucleophilic substitution reactions.

Cycloaddition and Ring Transformation Reactions Involving the Pyridazinone Core

The pyridazinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. nih.govcapes.gov.brmdpi.comquora.commasterorganicchemistry.comrsc.org These reactions, such as the Diels-Alder reaction, provide a powerful tool for constructing more complex polycyclic systems. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacsgcipr.org For instance, pyridazinones can react with dienophiles like acetylenic derivatives to yield substituted pyridines or pyridones. capes.gov.br Inverse electron-demand Diels-Alder reactions, where the pyridazinone system acts as the diene component, are also known, particularly with electron-rich dienophiles. organic-chemistry.org These cycloaddition reactions often lead to the formation of bicyclic adducts which may undergo subsequent rearrangement or elimination of small molecules like nitrogen to yield new aromatic systems. acsgcipr.org

Formation of Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold is an attractive building block for the synthesis of hybrid molecules. This involves covalently linking the pyridazinone core to other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities.

A common strategy involves first halogenating the pyridazinone ring, for example at the C4 or C5 position. The resulting halopyridazinone can then be subjected to transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl groups. For example, a C4-zincated pyridazinone can be coupled with various iodoarenes to create C4-arylated products. nih.gov Similarly, nucleophilic aromatic substitution on an activated pyridazinone ring can be employed to link different molecular fragments. masterorganicchemistry.com These strategies provide a modular approach to complex molecule synthesis, starting from the this compound core.

Covalent Linkage to Other Heterocyclic Systems (e.g., pyrazoline, pyrazole (B372694), triazole)

The this compound core can be covalently linked to other important heterocyclic systems such as pyrazolines, pyrazoles, and triazoles. These derivatization strategies often leverage the reactivity of the N-H group in the pyridazinone ring, which serves as a prime nucleophilic site for introducing side chains that can subsequently be used to construct the new heterocyclic ring. nih.gov

Pyrazoline and Pyrazole Derivatives: The synthesis of pyrazoline-containing pyridazinone derivatives typically begins with the introduction of a chalcone (B49325) moiety. revistabionatura.org This is achieved by N-alkylation of the pyridazinone nitrogen with a halo-acetophenone, followed by a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The resulting chalcone-pyridazinone conjugate can then undergo cyclization with hydrazine hydrate or its derivatives to yield the desired pyrazoline ring. revistabionatura.orgresearchgate.net The reaction with hydrazine hydrate in the presence of acetic acid is a common method for this transformation. revistabionatura.org Depending on the reaction conditions and the structure of the chalcone, different tautomeric forms of pyrazoline can be obtained. researchgate.net The subsequent oxidation of the pyrazoline ring can lead to the corresponding pyrazole derivative. Alternatively, direct synthesis of pyrazole derivatives can be achieved by reacting 1,3-dicarbonyl compounds, which can be synthesized from the pyridazinone precursor, with hydrazine. revistabionatura.org

Triazole Derivatives: For the synthesis of triazole-linked pyridazinones, a common strategy involves introducing a hydrazide group at the N2 position of the pyridazinone ring. This can be accomplished by reacting the N-H of the pyridazinone with ethyl chloroacetate, followed by treatment with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is a versatile precursor for various heterocycles. cardiff.ac.uk To form a 1,2,4-triazole (B32235) ring, this hydrazide can be reacted with a variety of reagents. For instance, reaction with phenyl isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which upon cyclization, can form a triazolethione or be converted to other triazole derivatives. dergipark.org.tr Another approach involves the reaction of the hydrazide with hydrazonoyl chlorides to form substituted triazoles. cardiff.ac.uk Palladium-catalyzed cross-coupling reactions also present a powerful method for linking pre-formed heterocyclic rings to the pyridazinone scaffold. nih.gov

Table 1: Derivatization Strategies for Linking Heterocyclic Systems to this compound

| Target Heterocycle | General Strategy | Key Intermediates | Common Reagents |

| Pyrazoline | Synthesis of a chalcone-pyridazinone conjugate followed by cyclization. | N-(acetylphenyl)pyridazinone, Chalcone-pyridazinone conjugate. | Hydrazine hydrate, substituted hydrazines, acetic acid. revistabionatura.org |

| Pyrazole | Oxidation of a pyrazoline derivative or cyclocondensation of a 1,3-dicarbonyl intermediate. | Pyrazoline-pyridazinone conjugate, Pyridazinone-linked 1,3-dicarbonyl compound. | Oxidizing agents, Hydrazine hydrate. rsc.org |

| 1,2,4-Triazole | Formation of an N-carbohydrazide intermediate followed by cyclization. | N-(2-hydrazinyl-2-oxoethyl)pyridazinone, Thiosemicarbazide derivative. | Carbon disulfide, Isothiocyanates, Orthoesters. dergipark.org.tr |

| 1,2,3-Triazole | Cycloaddition reactions involving an azide (B81097) and an alkyne functional group. | Azide- or alkyne-functionalized pyridazinone. | Copper(I) catalysts (for 'click' chemistry). nih.gov |

Synthesis of Chalcone-Pyridazinone Conjugates

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are valuable synthetic intermediates. nih.gov The creation of hybrid molecules incorporating both a chalcone and a this compound moiety is a significant synthetic strategy. The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. nih.govipb.pt

To synthesize a chalcone-pyridazinone conjugate, one of the aromatic rings of the chalcone is replaced by the pyridazinone heterocycle. This can be achieved through two primary pathways:

Starting with an acetyl-functionalized pyridazinone: The N2-position of this compound can be alkylated with a halo-substituted acetophenone (e.g., 4-chloroacetylbenzene). The resulting ketone-functionalized pyridazinone is then condensed with a suitable aromatic aldehyde (e.g., benzaldehyde) under basic conditions (using NaOH or KOH) or acidic conditions to yield the chalcone-pyridazinone conjugate. nih.govnih.gov

Starting with a formyl-functionalized pyridazinone: Alternatively, an aldehyde group can be introduced onto the pyridazinone scaffold, for instance, at the N2-position via an appropriate linker. This formyl derivative is then reacted with an acetophenone in a Claisen-Schmidt condensation.

The choice of catalyst (acid or base) and solvent can influence the reaction yield and purity of the resulting chalcone. nih.govnih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. encyclopedia.pub These conjugates serve as key intermediates for synthesizing other heterocyclic systems, such as pyrazolines. revistabionatura.org

Table 2: Representative Structures of Chalcone-Pyridazinone Conjugates

| Structure | Acetophenone Precursor | Aldehyde Precursor |

| N-(4-(3-phenylacryloyl)phenyl)-6-(1-naphthyl)pyridazin-3(2H)-one | N-(4-acetylphenyl)-6-(1-naphthyl)pyridazin-3(2H)-one | Benzaldehyde |

| N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)-6-(1-naphthyl)pyridazin-3(2H)-one | N-(4-acetylphenyl)-6-(1-naphthyl)pyridazin-3(2H)-one | 4-Methoxybenzaldehyde |

| N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)-6-(1-naphthyl)pyridazin-3(2H)-one | N-(4-acetylphenyl)-6-(1-naphthyl)pyridazin-3(2H)-one | 4-Nitrobenzaldehyde |

Influence of Substituents on Chemical Reactivity and Stability

Substituents on the Naphthyl Ring: The electronic nature of substituents on the naphthyl ring can modulate the reactivity of the pyridazinone moiety through inductive and resonance effects.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the naphthyl ring. This effect can be transmitted to the pyridazinone ring, potentially increasing the nucleophilicity of the ring nitrogens and affecting the acidity of the N-H proton.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic system. researchgate.net This makes the pyridazinone ring more electron-deficient, which can increase the acidity of the N-H proton and make the carbonyl carbon more susceptible to nucleophilic attack. The presence of EWGs can also influence the stability of intermediates formed during chemical reactions. researchgate.net

Furthermore, substituents on the naphthyl ring affect non-covalent interactions, such as aromatic stacking, which can influence the compound's solid-state structure and stability. rsc.org The position of the substituent on the naphthyl ring is also critical, as it determines the extent of electronic communication with the pyridazinone core. researchgate.net

Substituents on the Pyridazinone Ring: Substituents directly attached to the pyridazinone ring have a more direct impact on its reactivity.

Substitution at the N2-position: This is the most common site for derivatization. Alkyl or aryl groups at this position eliminate the N-H proton, preventing reactions that rely on its acidity or nucleophilicity. The nature of the N2-substituent also sterically and electronically influences the reactivity of the adjacent carbonyl group and the ring itself.

Substitution at C4 and C5: Introducing substituents at the C4 and C5 positions of the pyridazinone ring can drastically alter its chemical properties. Halogen atoms (e.g., chlorine) at these positions act as good leaving groups, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide array of functional groups. researchgate.net The presence of bulky substituents can also provide steric hindrance, affecting the approach of reagents and influencing the regioselectivity of reactions.

Table 3: Predicted Influence of Substituents on Reactivity and Stability

| Position of Substituent | Type of Substituent | Effect on Electron Density | Predicted Impact on Reactivity/Stability |

| Naphthyl Ring | Electron-Donating (e.g., -OH, -OCH₃) | Increases density on the aromatic system. | May increase nucleophilicity of the pyridazinone ring; decreases acidity of N-H proton. |

| Naphthyl Ring | Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreases density on the aromatic system. researchgate.net | Increases acidity of N-H proton; enhances electrophilicity of carbonyl carbon. May affect photostability. researchgate.net |

| Pyridazinone Ring (C4/C5) | Halogens (e.g., -Cl) | Electron-withdrawing. | Activates the ring for nucleophilic substitution; serves as a leaving group. researchgate.net |

| Pyridazinone Ring (N2) | Alkyl/Aryl Groups | Varies (inductive/resonance effects). | Blocks N-H reactivity; sterically hinders the carbonyl group; influences solubility and stacking interactions. |

Non Pharmacological Applications and Material Science Prospects of Pyridazin 3 2h One Derivatives

Agrochemical Applications

Pyridazinone derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities that are crucial for crop protection. nih.govslideshare.net Their utility spans from weed management to the control of insect and fungal infestations.

Herbicidal Activity and Mechanism of Action (e.g., Carotenoid Biosynthesis Inhibition)

Pyridazinone derivatives are recognized for their potent herbicidal effects, which are often attributed to their ability to interfere with critical biochemical pathways in plants. slideshare.netaps.org A primary mechanism of action for many pyridazinone-based herbicides is the inhibition of carotenoid biosynthesis. sigmaaldrich.com These compounds can act as inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in the pathway that converts phytoene to colored carotenoids. sigmaaldrich.com Carotenoids play a vital role in protecting chlorophyll (B73375) from photooxidation. By inhibiting their synthesis, the plant's photosynthetic apparatus is left vulnerable to damage from excessive light energy, leading to bleaching of the foliage and eventual plant death. sigmaaldrich.com

Another significant target for herbicidal pyridazinone derivatives is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). erau.edu For instance, a series of biaryl-pyridazinone/phthalimide derivatives have been designed and synthesized as novel PPO inhibitors. erau.edu Research has shown that certain compounds in this class exhibit excellent, broad-spectrum herbicidal activity at low application rates. erau.edu

Table 1: Herbicidal Efficacy of a Representative Biaryl-Pyridazinone Derivative (Compound 7m) at 37.5 g ai/ha erau.edu

| Weed Species | Common Name | Inhibition Efficacy |

|---|---|---|

| Amaranthus retroflexus | Redroot pigweed | 90% - 100% |

| Abutilon theophrasti | Velvetleaf | 90% - 100% |

| Medicago sativa | Alfalfa | 90% - 100% |

| Echinochloa crus-galli | Barnyard grass | 90% - 100% |

This representative compound also demonstrated excellent safety for key crops like wheat and corn, highlighting the potential for developing selective and effective herbicides based on the pyridazinone scaffold. erau.edu The mechanism involves a significant reduction in the chlorophyll content of the weeds, consistent with PPO inhibition. erau.edu

Insecticidal and Acaricidal Properties

The pyridazinone ring is a key structural feature in a number of compounds developed for their insecticidal and acaricidal (mite-killing) properties. nih.govslideshare.net The biological activity of these derivatives makes them valuable tools in crop protection against a variety of pests. beilstein-journals.orgwikipedia.org Research has focused on synthesizing novel pyridazinone derivatives that incorporate other bioactive moieties to enhance their potency and spectrum of activity. beilstein-journals.org For example, derivatives incorporating 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) rings have shown moderate to good insecticidal activity against pests like the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi). beilstein-journals.org The development of such compounds is part of an ongoing effort to find new and effective crop protection agents. beilstein-journals.org

Fungicidal Effects

Several pyridazin-3(2H)-one derivatives have demonstrated significant fungicidal activity against a range of plant pathogenic fungi. slideshare.netaps.orgresearchgate.net This makes them promising candidates for the development of new fungicides to combat crop diseases. Studies have evaluated the efficacy of newly synthesized pyridazinone compounds against fungi such as Fusarium solani, Alternaria solani, and Fusarium semitectum, with some derivatives showing spectacular results that warrant further in-vivo and field testing. researchgate.net

The fungicidal action can be quite potent. For instance, in a study on citrus fruit pathogens, pyridazinone derivatives, particularly those containing a chloro radical, were highly effective against Phytophthora parasitica and Phytophthora citrophthora at concentrations as low as 50 ppm, inhibiting both mycelial growth and sporulation. nih.gov

Table 2: In Vitro Antifungal Activity of Chloro-Substituted Pyridazinone Derivatives on Citrus Pathogens nih.gov

| Pathogen | Life Stage | Inhibition |

|---|---|---|

| Phytophthora parasitica | Mycelial Growth & Sporulation | High |

| Phytophthora citrophthora | Mycelial Growth & Sporulation | High |

| Colletotrichum gloeosporioides | Mycelial Growth | Low |

These findings underscore the potential of the pyridazinone scaffold in generating novel and effective solutions for managing fungal diseases in agriculture. researchgate.netnih.gov

Advanced Materials and Chemical Technologies

Beyond agriculture, the electronic and structural characteristics of pyridazinone derivatives suggest their potential application in material science, particularly in the development of advanced materials.

Organic Semiconductor Potential and Spintronics (based on electronic properties and observed anomalous Zeeman-like effect)

Currently, there is a lack of specific research in the public domain investigating 6-(1-Naphthyl)pyridazin-3(2H)-one for organic semiconductor or spintronics applications. The potential of organic π-conjugated materials as active elements in electronic devices like transistors and diodes is well-established, with performance depending on the efficiency of charge transport, which is governed by the electronic transfer integrals between adjacent molecules. While heterocyclic compounds are a major focus in this field, specific data on the electronic properties and solid-state packing of this compound are not available.

Furthermore, the "anomalous Zeeman effect" is a specific phenomenon of spectral line splitting in a magnetic field that occurs in atoms where the total electron spin is non-zero. Its application in spintronics involves the control of electron spins. There are no available scientific reports observing or proposing an "anomalous Zeeman-like effect" for this compound or related pyridazinone derivatives. Therefore, any discussion of its potential in this area remains speculative pending future research into its specific electronic and magnetic properties.

Corrosion Inhibition Properties in Acidic Environments

Pyridazin-3(2H)-one derivatives have emerged as effective corrosion inhibitors for metals, particularly for steel in acidic media like hydrochloric acid (HCl). The protective action is attributed to the adsorption of the organic molecules onto the metal surface, forming a barrier that slows down both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen, oxygen) and π-electrons in the aromatic ring system, which can interact with the d-orbitals of the metal. Studies on compounds like 6-phenylpyridazin-3(2H)-one have demonstrated that they act as mixed-type inhibitors, meaning they reduce the rates of both anodic and cathodic processes. The inhibition efficiency increases with the concentration of the pyridazinone derivative. Electrochemical impedance spectroscopy (EIS) studies confirm this, showing an increase in charge transfer resistance with higher inhibitor concentrations, which corresponds to a slower corrosion rate.

Table 3: Corrosion Inhibition Data for 6-phenylpyridazin-3(2H)-one on C38 Steel in 1 M HCl

| Inhibitor Conc. (M) | Charge Transfer Resistance (Rt, Ω cm2) | Double Layer Capacitance (Cdl, µF cm-2) | Inhibition Efficiency (EI%) |

|---|---|---|---|

| 0 | 50.1 | 110.2 | - |

| 10-6 | 95.3 | 85.1 | 47.4 |

| 10-5 | 175.4 | 70.3 | 71.4 |

| 10-4 | 310.2 | 55.6 | 83.8 |

The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. The thermodynamic parameters of adsorption often indicate a combination of physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor molecules and the steel. The presence of the naphthyl group in this compound, with its extended π-system, would be expected to enhance its adsorption onto metal surfaces, suggesting it could be a highly effective corrosion inhibitor.

Photovoltaic Device Applications (based on HOMO-LUMO energy gap and dipole moment)

The potential of pyridazin-3(2H)-one derivatives in the realm of material science, particularly for photovoltaic applications, is an area of growing theoretical interest. The suitability of an organic molecule for use in devices like dye-sensitized solar cells (DSSCs) is intrinsically linked to its electronic properties, most notably the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting HOMO-LUMO energy gap (ΔE). These parameters govern the molecule's ability to absorb light, transfer charge, and ultimately convert solar energy into electrical energy.

For a molecule to be effective in a photovoltaic device, a relatively small HOMO-LUMO gap is desirable as it facilitates electron excitation upon light absorption. Furthermore, the alignment of the molecule's HOMO and LUMO levels with the conduction band of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte is crucial for efficient electron injection and dye regeneration.

For instance, a computational analysis of 3-Hydroxy-1-Phenyl-Pyridazin-6(2H)-one using the B3LYP/6-311G(d,p) basis set calculated a HOMO-LUMO energy gap of 3.99 eV and a dipole moment of 2.68 Debye. nih.gov These values suggest a degree of charge transfer and potential for application in photovoltaic devices. Another study on 5-phenyl-6-ethylpridazine-3-one reported a calculated dipole moment of 4.54 Debye, indicating that substitutions on the pyridazinone ring can significantly influence this property. gsconlinepress.com

Furthermore, the presence of the extended aromatic naphthyl group is anticipated to influence the molecule's dipole moment. The dipole moment is a measure of the asymmetry of the charge distribution within a molecule and plays a role in the charge separation and transport processes within a photovoltaic device. The specific orientation and electronic nature of the naphthyl substituent relative to the polar pyridazinone core will determine the magnitude and direction of the molecular dipole moment. A significant dipole moment can facilitate more efficient charge separation of the photogenerated exciton (B1674681) (electron-hole pair), which is a critical step in the photovoltaic process.

Based on these theoretical considerations, This compound presents itself as a compound of interest for further investigation in the field of organic photovoltaics. The expected modulation of the HOMO-LUMO energy gap and dipole moment by the naphthyl substituent warrants detailed computational and experimental studies to fully elucidate its potential as a material for solar energy applications.

Data on Related Pyridazinone Derivatives

To provide context for the potential properties of This compound , the following table summarizes calculated electronic properties of related pyridazinone compounds from theoretical studies.

| Compound Name | HOMO-LUMO Energy Gap (eV) | Dipole Moment (Debye) | Computational Method |

| 3-Hydroxy-1-Phenyl-Pyridazin-6(2H)-one | 3.99 nih.gov | 2.68 nih.gov | DFT/B3LYP/6-311G(d,p) |

| 5-phenyl-6-ethylpridazine-3-one | Not Reported | 4.54 gsconlinepress.com | DFT/B3LYP/6-31G* |

Future Research Directions and Emerging Trends in 6 1 Naphthyl Pyridazin 3 2h One Chemistry

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of pyridazinone derivatives has traditionally involved well-established methods, such as the cyclocondensation of ketocarboxylic acids or their esters with hydrazine (B178648). However, the future of 6-(1-Naphthyl)pyridazin-3(2H)-one synthesis lies in the development of novel routes that prioritize atom economy and sustainability. Modern synthetic strategies are increasingly focused on minimizing waste and employing environmentally benign reagents and conditions.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones and Lewis acid-mediated inverse electron demand Diels-Alder reactions present innovative approaches to constructing the pyridazine (B1198779) core. organic-chemistry.org These methods often provide high yields, excellent regioselectivity, and tolerance to a wide range of functional groups under mild conditions. organic-chemistry.org The exploration of one-pot multistep reactions, which streamline synthetic sequences and reduce purification steps, is also a key area of future research. nih.gov The goal is to develop synthetic pathways to this compound that are not only efficient but also align with the principles of green chemistry.

| Synthetic Approach | Key Features | Potential Application to this compound |

| Copper-Promoted Cyclization | High regioselectivity, good functional group tolerance, mild conditions. organic-chemistry.org | Efficient construction of the 1,6-dihydropyridazine precursor. |

| Diels-Alder Reactions | High regiocontrol, access to functionalized pyridazines. organic-chemistry.org | Direct formation of the pyridazine ring with the naphthyl substituent. |

| One-Pot Multistep Reactions | Reduced reaction time, simplified purification, increased overall yield. nih.gov | Streamlined synthesis from simple starting materials. |

Development of High-Throughput Screening Methodologies for Chemical Reactivity Profiling

To accelerate the discovery of novel applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies for chemical reactivity profiling is crucial. unchainedlabs.com HTS allows for the rapid and systematic evaluation of a large number of reaction variables, enabling researchers to quickly identify optimal conditions and discover new transformations. unchainedlabs.comscienceintheclassroom.org

Future efforts will likely focus on miniaturized and automated platforms that can perform numerous experiments on a microgram or nanomole scale. scienceintheclassroom.org This approach not only conserves valuable starting materials but also significantly reduces the time required for experimentation. scienceintheclassroom.org By coupling these automated systems with advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, researchers can efficiently analyze the outcomes of thousands of reactions, creating a comprehensive reactivity profile for this compound. unchainedlabs.com This data-rich approach will facilitate the discovery of new derivatives with unique properties and potential applications.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. Advanced spectroscopic and imaging techniques are poised to revolutionize the real-time monitoring of reactions involving this compound. In-line near-infrared (NIR) spectroscopy, for example, can be employed within a microreactor setup to determine the concentrations of reactants and products at various stages of a reaction. nih.gov This provides immediate feedback on reaction progress and allows for precise control over reaction parameters. nih.gov

Furthermore, techniques like transient infrared transmission spectroscopy (TIRTS) can capture the mid-infrared spectrum of a reaction mixture in real-time, offering detailed insights into the chemical transformations as they occur. researchgate.net The integration of these spectroscopic methods with chemometric analysis, such as principal component analysis, will enable a deeper, qualitative understanding of the reaction dynamics. nih.gov These advanced analytical tools will be instrumental in elucidating reaction pathways, identifying transient intermediates, and ultimately, developing more efficient and controlled syntheses of this compound.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful. Machine learning (ML) and artificial intelligence (AI) are set to play a pivotal role in the future of this compound chemistry. epfl.chmdpi.com These computational tools can be used to design novel molecules with desired properties and to predict the outcomes of chemical reactions, thereby accelerating the discovery process. github.io

Generative molecular design, powered by ML algorithms, can explore the vast chemical space around the this compound scaffold to propose new derivatives with enhanced biological activity or other desirable characteristics. epfl.ch Predictive models, trained on existing experimental data, can forecast various molecular properties, from reactivity and solubility to potential biological targets. nih.govnih.gov This in silico approach, which includes techniques like inverse virtual screening and molecular dynamics simulations, can help prioritize synthetic efforts and guide the design of more effective compounds. nih.gov The integration of AI and ML will undoubtedly streamline the journey from molecular concept to functional molecule.

Investigation of Supramolecular Chemistry and Self-Assembly of Naphthyl Pyridazinones

The non-covalent interactions that govern the organization of molecules into larger, well-defined structures form the basis of supramolecular chemistry. The investigation of the supramolecular chemistry and self-assembly of this compound and its derivatives represents a fascinating and largely unexplored frontier. The planar and aromatic nature of the naphthyl and pyridazinone moieties suggests a propensity for π-π stacking interactions, which could drive the formation of ordered assemblies. rsc.org

Future research in this area will focus on understanding how modifications to the molecular structure of this compound influence its self-assembly behavior. By introducing functional groups capable of hydrogen bonding or other specific interactions, it may be possible to direct the formation of complex supramolecular architectures such as nanofibers, gels, or liquid crystals. rsc.org The study of these self-assembled materials could lead to the development of novel functional materials with applications in areas like electronics, sensing, and drug delivery. The exploration of the supramolecular landscape of naphthyl pyridazinones holds the potential for significant scientific and technological advancements.

Q & A

Q. What are the common multi-step synthetic routes for preparing 6-(1-Naphthyl)pyridazin-3(2H)-one derivatives?

The synthesis typically involves condensation reactions, nucleophilic substitutions, and coupling strategies. For example:

- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives.

- Step 2 : Functionalization at the 6-position using Suzuki-Miyaura coupling to introduce the 1-naphthyl group.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key intermediates (e.g., halogenated pyridazinones) must be characterized using NMR and mass spectrometry to ensure structural fidelity .

Q. Which spectroscopic techniques are essential for characterizing pyridazinone derivatives?

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, coupling constants in the pyridazinone ring (δ 7.5–8.5 ppm) distinguish regioisomers .

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

Q. How are preliminary biological activities of pyridazinone derivatives evaluated?

- In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated for potency ranking .

- Antimicrobial screening : Disk diffusion or microbroth dilution methods assess activity against bacterial/fungal strains .

- Dose-response studies : Compounds showing >50% inhibition at 10 µM are prioritized for further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing novel pyridazinone analogs?

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation of substituents) that obscure peak splitting .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly in naphthyl-substituted derivatives .

- Comparative analysis : Cross-referencing with crystallographic data (if available) ensures accurate assignments .

Q. What strategies optimize reaction yields in pyridazinone green synthesis?

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yields by 15–20% via enhanced mass transfer .

- Solvent selection : Ethanol/water mixtures minimize toxicity while maintaining solubility of polar intermediates .

- Catalyst screening : Pd/C or CuI nanoparticles enhance coupling efficiency in arylations .

Q. How does structural modification at the 2- and 6-positions influence pyridazinone bioactivity?

- 2-Position : Methyl or benzyl groups improve metabolic stability by reducing oxidative degradation .

- 6-Position : Bulky substituents (e.g., 1-naphthyl) enhance target binding affinity (e.g., PDE4 inhibition) but may reduce solubility .

- Quantitative SAR (QSAR) : LogP calculations and docking studies guide substituent selection to balance hydrophobicity and potency .

Q. What methodologies address hygroscopicity challenges in pyridazinone intermediates?

- Lyophilization : Freeze-drying of water-sensitive intermediates prevents hydrolysis .

- Inert atmosphere handling : Schlenk techniques or gloveboxes protect hygroscopic compounds during synthesis .

- Stability studies : TGA/DSC analysis identifies decomposition thresholds for storage optimization .

Q. How are in silico tools applied to predict ADMET properties of pyridazinone derivatives?

- SwissADME : Predicts bioavailability (e.g., %ABS >50% for derivatives with LogP <5) and blood-brain barrier permeability .

- ProTox-II : Flags hepatotoxicity risks by simulating cytochrome P450 interactions .

- Molecular dynamics : Simulates binding to targets (e.g., kinases) to prioritize compounds with stable docking poses .

Q. What mechanisms underlie the antiproliferative effects of this compound analogs?

- Cell cycle arrest : Induction of G2/M phase arrest via CDK1 inhibition, validated by flow cytometry .

- Apoptosis : Caspase-3/7 activation and PARP cleavage observed in Western blot assays .

- ROS generation : Increased intracellular reactive oxygen species (measured via DCFH-DA assay) trigger mitochondrial dysfunction .

Data Analysis and Contradiction Resolution

Q. How should discrepancies between in vitro and in vivo anticonvulsant data be addressed?

- Pharmacokinetic profiling : Low oral bioavailability (e.g., <20%) may explain reduced in vivo efficacy despite strong in vitro activity .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites to refine dosing regimens .

- Species-specific differences : Adjust models (e.g., zebrafish vs. rodents) to align with human metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.